REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:10][C:11]2[CH:16]=[CH:15][N:14]=[C:13](Cl)[CH:12]=2)=[CH:4][C:5]([F:9])=[C:6]([NH2:8])[CH:7]=1.[CH3:18][N:19]1[CH:23]=[CH:22][C:21](B2OC(C)(C)C(C)(C)O2)=[N:20]1.C(=O)([O-])[O-].[Cs+].[Cs+].O>CN(C=O)C>[Cl:1][C:2]1[C:3]([O:10][C:11]2[CH:16]=[CH:15][N:14]=[C:13]([C:22]3[CH:21]=[N:20][N:19]([CH3:18])[CH:23]=3)[CH:12]=2)=[CH:4][C:5]([F:9])=[C:6]([NH2:8])[CH:7]=1 |f:2.3.4|
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Name
|
|
Quantity
|
1.177 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=CC(=C(C1)N)F)OC1=CC(=NC=C1)Cl
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Name
|
|
Quantity
|
1.166 g
|
Type
|
reactant
|
Smiles
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CN1N=C(C=C1)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
16.16 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
cesium carbonate
|
Quantity
|
4.21 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
5.39 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
palladium tetrakistriphenylphosphine
|
Quantity
|
0.249 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Argon was bubbled through the mixture for 5 minutes
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Duration
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5 min
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a reflux condenser
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Type
|
CUSTOM
|
Details
|
flushed with argon
|
Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to RT
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Type
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ADDITION
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Details
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diluted with a 4:1 mixture of ethyl acetate and THF
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Type
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EXTRACTION
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Details
|
The solution was extracted with 10% aqueous LiCl (2×150 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified via silica gel chromatography (ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(C1)N)F)OC1=CC(=NC=C1)C=1C=NN(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.062 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |